Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide
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Overview
Preparation Methods
The synthesis of Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide involves the reaction of 3’,6’-dihydroxy-2’,7’-diiodospiro[3H-2,1-benzoxanthiole-3,9’-[9H]xanthen]-4’-yl with hydroxymercury S,S-dioxide in the presence of sodium . The reaction conditions typically involve the use of solvents such as water, and the product is obtained as green scales that turn dark red upon pulverizing .
Chemical Reactions Analysis
Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups .
Scientific Research Applications
Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide has a wide range of scientific research applications. In chemistry, it is used as an antiseptic and disinfectant . In biology, it has been studied for its potential use in antimicrobial treatments . In medicine, it is explored for its therapeutic properties, particularly in topical applications . Additionally, it has industrial applications in the production of disinfectants and antiseptics .
Mechanism of Action
The mechanism of action of Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide involves its interaction with microbial cells, leading to the disruption of cellular processes and ultimately cell death . The compound targets various molecular pathways, including those involved in cell wall synthesis and protein function . The presence of mercury in the compound contributes to its antimicrobial activity by binding to thiol groups in proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide is unique due to its combination of iodine and mercury, which enhances its antiseptic properties . Similar compounds include other mercurial antiseptics such as thimerosal and mercurochrome . this compound stands out due to its specific molecular structure and the presence of diiodo groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
4386-35-0 |
---|---|
Molecular Formula |
C19H9HgI2NaO7S |
Molecular Weight |
858.7 g/mol |
IUPAC Name |
sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide |
InChI |
InChI=1S/C19H9I2O6S.Hg.Na.H2O/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26;;;/h1-7,23H,(H,24,25,26);;;1H2/q;2*+1;/p-2 |
InChI Key |
PSYNJJKJZHMFTR-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)I)O)[Hg+])I)S(=O)(=O)[O-].[OH-].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)I)O)[Hg+])I)S(=O)(=O)[O-].[OH-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Meralein; Meralein sodium. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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